![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

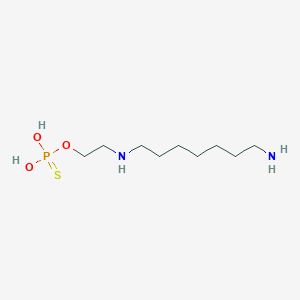

The synthesis of related compounds involves the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans at 70–80° in the absence of acidic catalysts. This method develops 2,2-bis-(alkylthio)-propan-1-ols (Atavin et al., 1966). Additionally, the base-catalyzed transformations of 1-(allyloxy)- and 1-[2-(vinyloxy)ethoxy]-3-(2-propynyloxy)propan-2-ols lead to the formation of new 1-organyloxy-3-(2-propynyloxy)propan-2-ols (Dmitrieva et al., 2005).

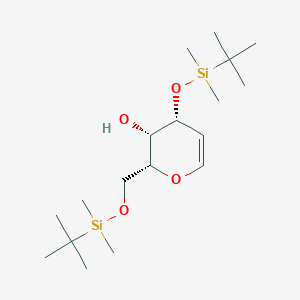

Molecular Structure Analysis

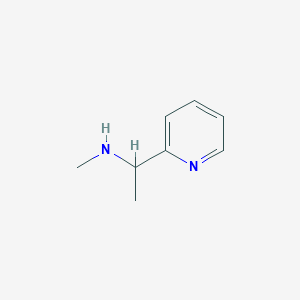

The molecular and crystal structure of similar compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been determined by X-ray diffraction, providing insights into the structural aspects of such compounds (Percino et al., 2006).

Applications De Recherche Scientifique

Green Solvents in Extraction Processes

The chemical compound 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, known for its solvent properties, has been explored as a green solvent alternative for the extraction of natural products and food ingredients. Rapinel et al. (2020) highlight its potential as a bio-based solvent, emphasizing its environmental and economic advantages over conventional petroleum-based solvents like hexane. This review focuses on the solvent's properties, extraction efficiency, toxicological profile, and its successful industrial transfer, which underscores its viability as an eco-friendly alternative for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).

Catalytic Systems for Alkane Oxidation

Chepaikin and Borshch (2015) discuss the use of rhodium complexes in homogeneous catalytic systems for the oxidative functionalization of alkanes, including methane and propane. This review delves into the experimental and quantum-chemical calculations surrounding the catalytic systems that contain rhodium halides and redox co-catalysts, offering insights into possible mechanisms for the oxidative functionalization of methane and propane. The study suggests that activation of methane may begin with the formation of a σ-complex with Rh, highlighting the need for further research into the development of efficient catalytic systems for alkane oxidation (Chepaikin & Borshch, 2015).

Hydrocarbon Separation using Porous Metal-Organic Frameworks

Kovalenko, Potapov, and Fedin (2022) review the application of porous metal-organic frameworks (MOFs) in the separation of industrially significant hydrocarbon mixtures, such as ethane/ethylene and propane/propylene. This review presents data on enhancing the efficiency of materials based on MOFs by understanding adsorption sites, the specifics of framework-substrate interactions, and the structural response of the framework during guest molecule incorporation. The paper critically analyzes achievements and unresolved problems in using MOFs for industrial hydrocarbon separation processes, indicating a promising direction for future research in this field (Kovalenko, Potapov, & Fedin, 2022).

Safety and Hazards

Mécanisme D'action

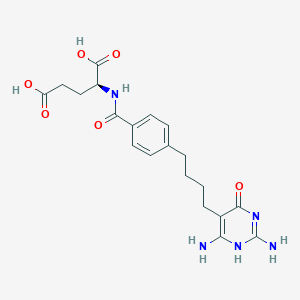

Target of Action

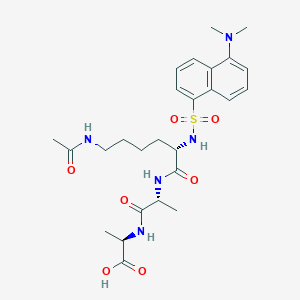

It is suggested that this compound might be involved in the synthesis of antidepressant molecules . Therefore, it could potentially interact with targets related to mood regulation, such as neurotransmitter receptors or transporters.

Mode of Action

Given its potential role in the synthesis of antidepressants , it might influence the function of neurotransmitter systems, possibly by modulating the reuptake or release of neurotransmitters such as serotonin, dopamine, or norepinephrine.

Biochemical Pathways

If it is indeed involved in the synthesis of antidepressants , it could potentially affect pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

If it plays a role in the synthesis of antidepressants , it might contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems.

Propriétés

IUPAC Name |

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYRZGYGAZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)